molecular formula C13H20N4O3S2 B2410938 Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 866042-11-7

Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B2410938
CAS No.: 866042-11-7
M. Wt: 344.45
InChI Key: LJGVVJDCXMBWCT-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S2/c1-2-20-10(18)8-21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H2,14,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGVVJDCXMBWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Thiosemicarbazides

Thiosemicarbazide (NH$$2$$-NH-CS-NH$$2$$) undergoes cyclization in concentrated sulfuric acid at 80–100°C to yield 5-amino-1,3,4-thiadiazole-2-thiol. The reaction proceeds via dehydration and intramolecular cyclization, producing the thiadiazole core with adjacent amino and thiol groups. Key parameters include:

  • Temperature : Elevated temperatures (≥80°C) accelerate ring closure but risk decomposition.
  • Acid Strength : Concentrated H$$2$$SO$$4$$ (95–98%) ensures complete protonation of the thiosemicarbazide nitrogen, facilitating cyclization.

Base-Mediated Cyclization with Carbon Disulfide

Alternatively, hydrazine derivatives react with carbon disulfide (CS$$2$$) under basic conditions to form dithiocarbazate intermediates, which cyclize upon acidification. For example, hydrazine hydrate and CS$$2$$ in ethanol with potassium hydroxide (KOH) yield 5-amino-1,3,4-thiadiazole-2-thiol after refluxing for 4–6 hours. This method offers milder conditions but requires precise pH control during acid quenching.

Urea Bond Formation via Isocyanate Coupling

The 5-amino group of the intermediate 5-amino-1,3,4-thiadiazol-2-yl sulfanyl acetate reacts with cyclohexyl isocyanate to form the urea linkage.

Solvent and Catalyst Optimization

In anhydrous THF or dichloromethane (DCM), the amine attacks the electrophilic carbon of the isocyanate, forming a carbamate intermediate that tautomerizes to the urea. Catalysts such as 4-dimethylaminopyridine (DMAP, 5 mol%) enhance reaction rates by stabilizing the transition state. Key conditions include:

  • Molar Ratio : 1:1.1 (amine:isocyanate)
  • Temperature : 0–25°C (prevents side reactions)
  • Reaction Time : 12–24 hours

Green Chemistry Approaches

Recent advances employ ionic liquids (e.g., [BMIM][BF$$_4$$]) as solvents, reducing toxicity and improving yields (85–90%). Additionally, ball milling techniques achieve quantitative conversions in 2 hours by mechanochemical activation.

Analytical Characterization

Spectroscopic Validation

  • $$^1$$H-NMR : The sulfanyl acetate’s ethylene protons resonate at δ 4.40–4.78 ppm (quartet, J = 7.2 Hz), while the urea NH appears at δ 10.24–10.52 ppm.
  • $$^{13}$$C-NMR : The carbonyl carbon of the urea group is observed at δ 165–168 ppm, corroborating successful coupling.
  • HRMS : Molecular ion peaks at m/z 386.12 (M+H$$^+$$) confirm the target structure.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) reveals ≥98% purity for optimized routes.

Challenges and Optimization Strategies

Regioselectivity in Thiadiazole Formation

Acid-catalyzed cyclization occasionally yields regioisomers due to competing dehydration pathways. Employing in situ IR monitoring ensures selective formation of the 5-amino-2-thiol derivative.

Byproduct Mitigation in Urea Formation

Excess isocyanate may lead to bis-urea byproducts. Stepwise addition of cyclohexyl isocyanate and rigorous temperature control (<25°C) suppress this issue.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves multiple steps that typically include the formation of the thiadiazole ring and subsequent modifications to introduce the ethyl ester group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study involving derivatives of thiadiazole compounds demonstrated promising results against various bacterial strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Potential

In silico studies have suggested that compounds with a thiadiazole core can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This indicates a potential application for this compound in treating inflammatory diseases .

Acetylcholinesterase Inhibition

Compounds containing thiadiazole moieties have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive function. Thus, this compound may offer therapeutic benefits in neurodegenerative conditions .

Case Studies and Research Findings

StudyYearFindings
Synthesis and antimicrobial study2020Demonstrated antimicrobial activity against Bacillus subtilis strains with derivatives showing varying degrees of efficacy .
Molecular docking studies2021Indicated potential as a 5-lipoxygenase inhibitor with implications for anti-inflammatory treatments .
Acetylcholinesterase inhibition research2024Suggested efficacy in enhancing cognitive function by inhibiting AChE, relevant for Alzheimer’s disease therapies .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS No. 866042-11-7) is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and related research findings.

  • Molecular Formula : C13H20N4O3S2
  • Molecular Weight : 344.45 g/mol
  • Purity : Typically ≥ 98% .

The synthesis of this compound involves the reaction of cyclohexylamine with ethyl 2-amino-4-methylthiazole-5-carboxylate under reflux conditions in solvents like ethanol or methanol. The mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors, leading to various biological effects including antimicrobial and antifungal activities .

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit a range of antimicrobial activities. This compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Key Findings :

  • The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • In vitro studies have demonstrated that certain derivatives possess Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics like ampicillin .
Microorganism Activity (MIC µg/mL) Comparison Drug Comparison MIC (µg/mL)
Staphylococcus aureus32.6Itraconazole47.5
Escherichia coli62.5Ampicillin50
Candida albicansModerateFluconazoleVaries

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Specific derivatives have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger. The introduction of different substituents on the thiadiazole ring has been linked to enhanced antifungal activity .

Case Studies and Research Findings

  • Antimicrobial Screening : A study highlighted that derivatives with specific substitutions at the amine group significantly increased antimicrobial potency against various pathogens .
  • Synergistic Effects : Research suggests that combining thiadiazole derivatives with other active compounds could enhance their efficacy through synergistic mechanisms, potentially leading to new therapeutic agents with reduced toxicity .
  • Pharmacological Potential : The biological potential of this compound is further supported by its structural similarity to known pharmacophores, indicating a promising avenue for drug development in treating infectious diseases .

Q & A

Q. What are the optimized synthetic routes for preparing Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate?

A two-step procedure is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under basic conditions (e.g., NaOH in ethanol) to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

Alkylation : Treat the intermediate with ethyl bromoacetate or similar alkylating agents in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetate moiety.
This method allows for structural diversification by varying alkylating reagents or substituents on the thiosemicarbazide precursor .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Elemental Analysis : Validates molecular formula.
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., methylene protons at δ ~4.21 ppm, aromatic protons at δ ~7.13–7.43 ppm) and carbon types (e.g., carbonyl carbons at ~166–175 ppm) .
    • IR : Detects functional groups (e.g., NH stretches at 3285–3303 cm⁻¹, C=O stretches at 1652–1666 cm⁻¹) .
  • TLC : Monitors reaction progress and purity using solvents like chloroform:methanol (7:3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 1,3,4-thiadiazole derivatives?

Discrepancies in cytotoxicity (e.g., inactive compounds in some studies vs. active analogs in others) require:

  • Standardized Assays : Use consistent cell lines (e.g., A549, HEPG2, MCF7) and protocols (e.g., fluorescence-based aromatase inhibition assays) .
  • Structural Modifications : Compare substituent effects (e.g., cyclohexylamino vs. p-tolyl groups) to identify key pharmacophores. For example, derivative 4y (p-tolyl-substituted) showed higher activity than unsubstituted analogs .
  • Computational Modeling : Correlate crystallographic data (e.g., butterfly conformation with dihedral angles of 46.3°) with bioactivity to assess conformational flexibility .

Q. What methodologies are recommended for evaluating the impact of substituents on anticancer activity?

  • SAR Studies : Synthesize analogs with varied substituents (e.g., alkyl, aryl, heteroaryl) on the thiadiazole core. For example:
    • Methyl/ethyl groups : Enhance lipophilicity and membrane permeability.
    • Aromatic substituents : Influence π-π stacking with target proteins (e.g., aromatase).
  • In Vitro Screening : Prioritize derivatives with IC₅₀ values <50 µM in cytotoxicity assays .
  • Mechanistic Studies : Use fluorescence quenching (ex/em = 488/527 nm) to probe enzyme-inhibitor interactions .

Q. How can crystallographic data inform the design of thiadiazole-based therapeutics?

Single-crystal X-ray diffraction reveals:

  • Conformational Preferences : Butterfly-shaped molecular geometry with near-planar thiadiazole and aryl rings (dihedral angles <1°), which may enhance stacking interactions .
  • Hydrogen Bonding : NH groups participate in intermolecular H-bonds (e.g., N–H···S), stabilizing crystal packing and potentially influencing solubility .
  • Lattice Parameters : Monoclinic systems (e.g., a=16.8944 Å, β=96.084°) guide co-crystallization studies with target proteins .

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